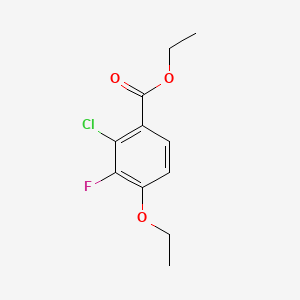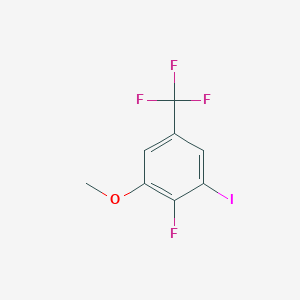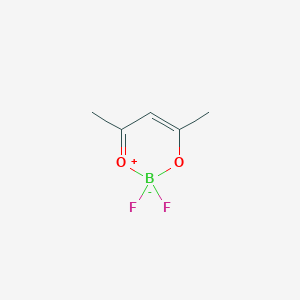
5,6-Dibenzyloxy-2-bromo-tetralin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one typically involves the bromination of a tetralinone precursor followed by the introduction of benzyloxy groups. One common synthetic route includes the following steps:
Bromination: The tetralinone precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Benzyloxylation: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the benzyloxy groups.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.
Chemical Reactions Analysis
5,6-Dibenzyloxy-2-bromo-tetralin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) or thiourea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The benzyloxy groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. Palladium catalysts and boronic acids are typical reagents for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, allowing for a wide range of derivatives to be synthesized.
Scientific Research Applications
5,6-Dibenzyloxy-2-bromo-tetralin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyloxy groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
5,6-Dibenzyloxy-2-bromo-tetralin-1-one can be compared with other similar compounds, such as:
5,6-Dibenzyloxy-2-chloro-tetralin-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
5,6-Dibenzyloxy-2-iodo-tetralin-1-one:
5,6-Dibenzyloxy-2-fluoro-tetralin-1-one: The presence of a fluorine atom can significantly alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H21BrO3 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-bromo-5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C24H21BrO3/c25-21-13-11-20-19(23(21)26)12-14-22(27-15-17-7-3-1-4-8-17)24(20)28-16-18-9-5-2-6-10-18/h1-10,12,14,21H,11,13,15-16H2 |
InChI Key |
OUGILSYYDGWIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


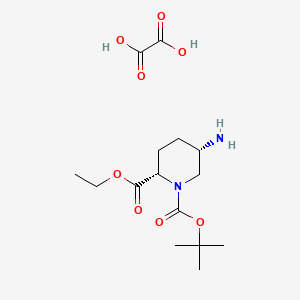
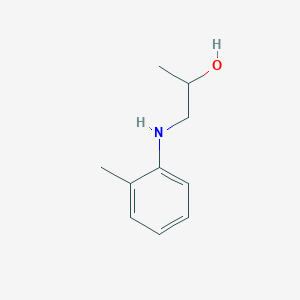
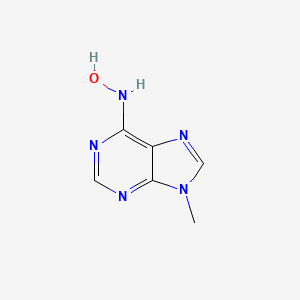
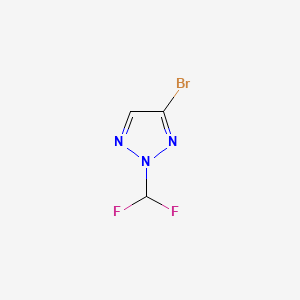
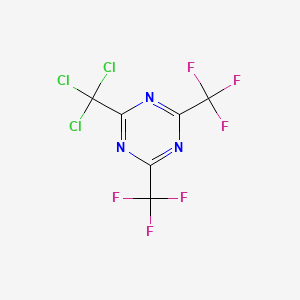
![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)
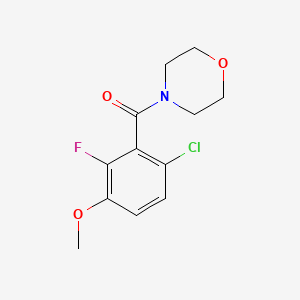
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
